molecular formula C23H25FN2O2 B2800885 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one CAS No. 877783-53-4

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one

Cat. No.: B2800885
CAS No.: 877783-53-4
M. Wt: 380.463
InChI Key: ZXETXFCDJMPVRD-UHFFFAOYSA-N
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Description

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-fluorophenyl group and a chromenone moiety. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields of research.

Biochemical Analysis

Biochemical Properties

The compound is known to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It has been demonstrated that 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Cellular Effects

In cellular models, the compound has been shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . The compound does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .

Molecular Mechanism

The compound exerts its effects at the molecular level by reducing the Vmax of [3H]uridine transport in ENT1 and ENT2 without affecting Km . This suggests that this compound inhibits ENTs in an irreversible and non-competitive manner .

Temporal Effects in Laboratory Settings

The inhibitory effect of the compound could not be washed out, indicating its long-term effects on cellular function . More detailed studies are needed to understand the stability, degradation, and long-term effects of this compound in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluorophenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling with Chromenone: The piperazine intermediate is then coupled with 6-isopropyl-2H-chromen-2-one using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(2-chlorophenyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one
  • 4-((4-(2-bromophenyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one
  • 4-((4-(2-methylphenyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one

Uniqueness

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one is unique due to the presence of the 2-fluorophenyl group, which can influence its pharmacological properties and interactions with biological targets. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2/c1-16(2)17-7-8-22-19(13-17)18(14-23(27)28-22)15-25-9-11-26(12-10-25)21-6-4-3-5-20(21)24/h3-8,13-14,16H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXETXFCDJMPVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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